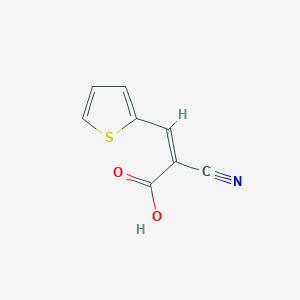

2-Cyano-3-(2-thienyl)acrylic acid

Descripción

Contextual Significance of Cyanoacrylic Acid Derivatives in Analytical Chemistry

Cyanoacrylic acid derivatives are characterized by the presence of a cyano group (-C≡N) and a carboxylic acid group (-COOH) attached to an acrylic acid backbone. This unique combination of functional groups imparts these molecules with interesting electronic and chemical properties. In analytical chemistry, these properties are harnessed for various applications. For instance, the cyano group, being a strong electron-withdrawing group, can influence the electronic absorption and fluorescence properties of the molecule, making some derivatives suitable as fluorescent probes or labels. nih.gov

The acidic nature of the carboxylic acid group allows for pH-dependent solubility and reactivity, which can be exploited in separation and detection techniques. Furthermore, the acrylic acid backbone provides a scaffold that can be readily modified with different substituents, allowing for the fine-tuning of the molecule's properties for specific analytical applications. One of the most significant applications of cyanoacrylic acid derivatives has been in the development of matrices for Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry. semanticscholar.org In this technique, the matrix co-crystallizes with the analyte and absorbs the laser energy, facilitating the soft ionization of the analyte molecules. The choice of matrix is crucial for obtaining high-quality mass spectra, and cyanoacrylic acid derivatives have proven to be effective in this role.

Overview of Key Research Trajectories for 2-Cyano-3-(2-thienyl)acrylic Acid in Scholarly Literature

A significant research trajectory for this compound (CTA) has been its development and application as a novel matrix for MALDI mass spectrometry. acs.orgresearchgate.net A key study has demonstrated that CTA can serve as a versatile and low-cost matrix for the analysis of a broad range of analytes, including lipids, peptides, proteins, saccharides, natural products, polyethylene (B3416737) glycols (PEGs), and organometallics in the positive ion mode. acs.orgresearchgate.net This research highlights the advantage of CTA in overcoming the challenges associated with the analysis of high molecular mass PEGs, even at low concentrations. acs.orgresearchgate.net The study also showed that CTA provides high signal-to-noise ratios and spectral resolutions, comparable or even superior to conventional matrices like sinapinic acid (SA), 2,5-dihydroxybenzoic acid (DHB), and α-cyano-4-hydroxycinnamic acid (HCCA). acs.orgresearchgate.net

The mechanism of action for CTA as a MALDI matrix is proposed to be based on its physicochemical properties, allowing it to function as a proton/cation or electron-transfer matrix depending on the analyte. acs.orgresearchgate.net This versatility suggests that CTA could be used as a universal matrix, simplifying the analysis of unknown samples by eliminating the need to select a specific matrix for a particular class of analyte. acs.orgresearchgate.net Furthermore, its potential use in MALDI-imaging experiments to provide a complete profile of a tissue surface is another promising area of investigation. acs.orgresearchgate.net

Another research avenue for compounds containing the 2-cyano-3-(thiophen-2-yl)acrylic acid moiety is in the field of dye-sensitized solar cells. researchgate.net Theoretical studies using density functional theory (DFT) have been conducted to examine the conformational and electronic properties of analogues of 2-cyano-3-(thiophen-2-yl)acrylic acid as sensitizers in these devices. researchgate.net This line of research explores how the electronic structure of these compounds can be tailored to improve the efficiency of light harvesting and electron transfer in solar cells.

Physicochemical Properties of this compound

The fundamental properties of this compound are crucial for understanding its behavior and applications in various chemical contexts.

| Property | Value | Source |

| Molecular Formula | C8H5NO2S | nih.gov |

| Molecular Weight | 179.20 g/mol | nih.gov |

| IUPAC Name | (2E)-2-cyano-3-(thiophen-2-yl)prop-2-enoic acid | nih.gov |

| CAS Number | 58177-53-0 | nih.gov |

| Appearance | Solid | sigmaaldrich.com |

| XLogP3-AA | 1.5 | nih.gov |

| Hydrogen Bond Donor Count | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 4 | nih.gov |

| Rotatable Bond Count | 2 | nih.gov |

| Exact Mass | 179.00409958 Da | nih.gov |

| Monoisotopic Mass | 179.00409958 Da | nih.gov |

| Topological Polar Surface Area | 89.3 Ų | nih.gov |

| Heavy Atom Count | 12 | nih.gov |

Research Findings on this compound as a MALDI Matrix

Detailed studies have highlighted the efficacy of this compound (CTA) as a matrix in MALDI mass spectrometry, particularly in comparison to established matrices.

Comparison with Conventional MALDI Matrices

Research has shown that CTA offers significant advantages in the analysis of various classes of compounds when compared to commonly used matrices. acs.orgresearchgate.net

| Analyte Class | CTA Performance | Comparison with Conventional Matrices (SA, DHB, HCCA) | Source |

| Lipids (Fatty Acids) | High signal-to-noise ratio and spectral resolution. | Superior | acs.orgresearchgate.net |

| Peptides | Mass spectra similar to HCCA. | Comparable to HCCA | acs.orgresearchgate.net |

| Proteins | Successful analysis of high molecular mass proteins. | Superior | acs.orgresearchgate.net |

| Polyethylene Glycols (PEGs) | Effective for high molecular mass PEGs, even at low concentrations. | Superior | acs.orgresearchgate.net |

| Saccharides | Successful analysis. | Not specified | acs.orgresearchgate.net |

| Natural Products (Iridoids) | Successful analysis. | Not specified | acs.orgresearchgate.net |

| Organometallics | Successful analysis. | Not specified | acs.orgresearchgate.net |

Structure

3D Structure

Propiedades

Fórmula molecular |

C8H5NO2S |

|---|---|

Peso molecular |

179.20 g/mol |

Nombre IUPAC |

(Z)-2-cyano-3-thiophen-2-ylprop-2-enoic acid |

InChI |

InChI=1S/C8H5NO2S/c9-5-6(8(10)11)4-7-2-1-3-12-7/h1-4H,(H,10,11)/b6-4- |

Clave InChI |

QYGBYAQGBVHMDD-XQRVVYSFSA-N |

SMILES isomérico |

C1=CSC(=C1)/C=C(/C#N)\C(=O)O |

SMILES canónico |

C1=CSC(=C1)C=C(C#N)C(=O)O |

Origen del producto |

United States |

Synthetic Methodologies and Chemical Transformations of 2 Cyano 3 2 Thienyl Acrylic Acid

Established Synthetic Routes for 2-Cyano-3-(2-thienyl)acrylic Acid

The primary and most established method for synthesizing this compound and its analogues is the Knoevenagel condensation. semanticscholar.org This reaction involves the base-catalyzed condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group. In the case of the target molecule, the synthesis is achieved through the reaction of 2-thiophene-carboxaldehyde with cyanoacetic acid. semanticscholar.orgmdpi.com The reaction is valued for its efficiency and the directness with which it forms the core structure of the molecule.

A typical reaction scheme involves equimolar amounts of the starting materials, 2-thiophene-carboxaldehyde and cyanoacetic acid, in the presence of a basic catalyst.

Optimization of Reaction Conditions for Enhanced Yield and Purity

The yield and purity of this compound are highly dependent on the reaction conditions. Researchers have explored various catalysts, solvents, and temperature profiles to optimize the synthesis. The choice of catalyst is particularly crucial; organic bases like piperidine (B6355638) are commonly used in solvents such as ethanol, often under reflux conditions. mdpi.com Alternatively, ammonium (B1175870) acetate (B1210297) in a solvent like toluene (B28343) can be employed, utilizing a Dean-Stark apparatus to remove the water byproduct and drive the reaction to completion. semanticscholar.org The use of a low-cost synthetic method has been highlighted as a key advantage for its application in fields like mass spectrometry. acs.orgresearchgate.netresearchgate.net

| Catalyst | Solvent | Conditions | Typical Outcome |

| Piperidine | Ethanol | Reflux | Good for small-scale synthesis, yields can be high (e.g., 90% for an amide analogue). mdpi.com |

| Ammonium Acetate | Toluene | Reflux with Dean-Stark trap | Efficient water removal drives equilibrium, suitable for larger scale. semanticscholar.org |

Scalability of Synthesis Protocols for Research and Industrial Applications

The scalability of the Knoevenagel condensation makes this compound accessible for both laboratory research and potential industrial use. The one-pot nature of the synthesis and the availability of the precursor chemicals contribute to its cost-effectiveness. acs.orgresearchgate.net The straightforward workup procedure, which often involves cooling the reaction mixture to induce precipitation followed by filtration and washing, is also advantageous for scaling up production. mdpi.com This accessibility is crucial for its use as a matrix in MALDI mass spectrometry, where consistent quality and availability are necessary. researchgate.net

Derivatization Strategies and the Synthesis of Analogues

The chemical structure of this compound offers multiple sites for modification, allowing for the synthesis of a wide range of analogues with tailored properties. These derivatization strategies focus on the thienyl ring, the cyanoacrylic acid core, and the stereochemistry of the molecule.

Modifications of the Thienyl Moiety and Their Impact on Reactivity

The thiophene (B33073) ring is a common target for modification to alter the electronic properties of the molecule. Introducing substituents on the thiophene ring can modulate the compound's light-absorbing properties and charge mobility, which is particularly important for applications in dye-sensitized solar cells. iucr.orgresearchgate.net

Alkylation: The synthesis of derivatives like ethyl (E)-2-cyano-3-(3-methylthiophen-2-yl)acrylate demonstrates a simple alkyl group addition to the thiophene ring. iucr.org

Arylation: More complex modifications include adding substituted aryl groups. For example, 2-Cyano-3-(5-(4-(diphenylamino)phenyl)thiophen-2-yl)acrylic acid has been synthesized, incorporating a bulky, electron-donating triphenylamine (B166846) group onto the thiophene ring. nih.gov This type of modification significantly extends the π-conjugation of the system.

These modifications directly influence the molecule's electronic structure and, consequently, its chemical reactivity and physical properties.

Functionalization of the Cyanoacrylic Acid Core for Targeted Applications

The carboxylic acid and cyano groups of the core structure are readily functionalized to create a variety of derivatives.

| Functional Group Transformation | Reagents/Conditions | Resulting Derivative | Reference |

| Esterification | Ethanol, Acid catalyst | Ethyl 2-cyano-3-(2-thienyl)acrylate | iucr.org |

| Amidation | 2-Cyanoacetamide (as starting material) | 2-Cyano-3-(2-thienyl)acrylamide derivative | mdpi.com |

These transformations allow the molecule to be incorporated into larger systems or to tune its solubility and reactivity for specific applications. For instance, converting the carboxylic acid to an ester can be useful in certain polymerization reactions, while amide derivatives have been explored for their potential biological activities. mdpi.com

Exploration of Stereoisomeric Forms and Their Synthetic Access

The presence of a carbon-carbon double bond in the acrylic acid backbone gives rise to E/Z stereoisomerism. The spatial arrangement of the substituents around this double bond can significantly affect the molecule's properties and its packing in the solid state.

Synthetic Preference: Synthetic routes, such as the Knoevenagel condensation, often show a preference for the formation of the thermodynamically more stable (E)-isomer. iucr.orgnih.gov The structure of ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate has been confirmed to have the E-configuration. iucr.org

Theoretical Studies: Theoretical studies using density functional theory (DFT) have been conducted on analogues to examine the conformational properties and the energy barriers between the E and Z configurations. A relaxed potential energy surface scan on a related sensitizer (B1316253) dye revealed an activation energy barrier of about 13 kcal/mol for the E/Z isomerization, providing insight into their relative stabilities. researchgate.net

Understanding and controlling the stereochemistry is crucial for applications where molecular geometry plays a key role, such as in the design of organic electronic materials.

Advanced Spectroscopic and Computational Characterization of 2 Cyano 3 2 Thienyl Acrylic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Insights

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the precise determination of molecular structure, including the elucidation of conformation and the study of intermolecular interactions in both solution and solid states. While detailed, publicly available NMR spectra specifically for 2-Cyano-3-(2-thienyl)acrylic acid are not extensively documented in the primary literature, the structural components of the molecule allow for a thorough theoretical analysis of its expected NMR characteristics. researchgate.net The compound was, however, characterized by nuclear magnetic resonance spectroscopy as part of its synthesis and application as a MALDI matrix. researchgate.net

Elucidation of Molecular Conformations and Dynamics

The conformational landscape of this compound is primarily dictated by the rotational freedom around the single bonds connecting the thiophene (B33073) ring, the acrylic acid backbone, and the cyano group. The preferred conformation is a result of a delicate balance between steric hindrance and electronic effects, such as conjugation.

Advanced 2D NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) would be instrumental in determining the through-space proximity of protons, thereby revealing the predominant conformation in solution. For instance, NOE cross-peaks between the vinylic proton and the protons on the thiophene ring would provide definitive evidence for the relative orientation of these two moieties. The magnitude of these NOEs can also provide quantitative distance restraints for molecular modeling.

Furthermore, variable temperature NMR studies could shed light on the dynamic processes at play, such as the rotation around the C-C single bonds. Changes in the chemical shifts and coupling constants with temperature can be analyzed to determine the thermodynamic parameters associated with conformational exchange.

Investigation of Intermolecular Interactions in Solution and Solid States

In solution, this compound can form intermolecular hydrogen bonds, primarily through its carboxylic acid group. These interactions can be studied by observing the concentration dependence of the chemical shift of the carboxylic acid proton.

In the solid state, magic-angle spinning (MAS) NMR spectroscopy is a powerful technique to probe intermolecular interactions. nih.gov Cross-polarization MAS (CP-MAS) experiments can enhance the signals of low-abundance nuclei like ¹³C and provide information about the local environment of each carbon atom. Two-dimensional ¹H-¹H double-quantum (DQ) MAS experiments can reveal proton proximities, highlighting intermolecular hydrogen bonding networks within the crystal lattice. pku.edu.cn Such studies would be crucial in understanding the packing of CTA molecules in the solid state and how this influences its properties as a MALDI matrix.

Advanced Mass Spectrometry Techniques for Mechanistic Elucidation and Performance Evaluation

Advanced mass spectrometry techniques have been pivotal in understanding the utility of this compound as a matrix for Matrix-Assisted Laser Desorption/Ionization (MALDI). researchgate.netacs.orgnih.gov

Detailed Analysis of Ionization Mechanisms in Matrix-Assisted Laser Desorption/Ionization (MALDI)

Research has shown that this compound (CTA) is a highly effective MALDI matrix for a wide array of analytes, including lipids, peptides, proteins, and synthetic polymers. researchgate.netacs.orgnih.gov A key aspect of its performance is its ability to facilitate ionization through multiple mechanisms. Depending on the physicochemical properties of the analyte, CTA can act as either a proton/cation transfer agent or an electron transfer agent. researchgate.netacs.org

For analytes with a high proton affinity, such as peptides and proteins, CTA efficiently transfers a proton from its carboxylic acid group upon laser irradiation, leading to the formation of [M+H]⁺ ions. The gas-phase acidity of CTA has been measured to be slightly lower than that of other common matrices like α-cyano-4-hydroxycinnamic acid (HCCA), which influences its proton transfer efficiency. researchgate.net In the case of analytes that are more susceptible to cationization, such as polyethylene (B3416737) glycols (PEGs), CTA facilitates the formation of sodiated [M+Na]⁺ or potassiated [M+K]⁺ adducts. researchgate.net For other types of analytes, an electron transfer mechanism may be operative. This versatility allows CTA to be used as a universal matrix, simplifying the analysis of complex mixtures and unknown samples. researchgate.netacs.org

| Analyte Class | Predominant Ionization Mechanism with CTA | Observed Ions |

| Peptides/Proteins | Proton Transfer | [M+H]⁺ |

| Polyethylene Glycols (PEGs) | Cation Transfer | [M+Na]⁺, [M+K]⁺ |

| Lipids | Proton/Cation Transfer | [M+H]⁺, [M+Na]⁺ |

| Organometallics | Electron/Charge Transfer | [M]⁺˙ |

Characterization of Fragmentation Pathways under Various Ionization Conditions

The fragmentation of this compound itself under MALDI conditions can provide insights into its stability and energy absorption characteristics. While detailed fragmentation studies for CTA are not extensively reported, general principles of mass spectral fragmentation can be applied. Upon ionization, likely fragmentation pathways would involve the loss of small neutral molecules such as CO₂ from the carboxylic acid group or HCN from the cyano moiety. Cleavage of the bond between the thiophene ring and the acrylic acid chain is also a plausible fragmentation route.

When used as a matrix, an ideal characteristic is minimal interference from matrix fragments in the low mass region. Studies have shown that CTA provides mass spectra with high signal-to-noise ratios, suggesting that its fragmentation does not significantly interfere with the detection of low molecular weight analytes. researchgate.netacs.org For peptide analysis, the resulting mass spectra with CTA are comparable to those obtained with the well-established matrix HCCA, indicating clean ionization with minimal analyte fragmentation. researchgate.netresearchgate.netacs.org

Advanced Vibrational Spectroscopy (e.g., FT-IR, Raman) for Functional Group Analysis and Bonding Characteristics

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides detailed information about the functional groups and bonding characteristics of a molecule. For this compound, these techniques can confirm the presence of its key structural motifs and offer insights into its electronic structure.

The FT-IR and Raman spectra of CTA would be expected to show characteristic bands for the various functional groups present in the molecule. Theoretical calculations using Density Functional Theory (DFT) on analogous molecules can aid in the precise assignment of these vibrational modes. nih.goviosrjournals.org

Key expected vibrational frequencies for this compound include:

O-H Stretch: A broad band in the FT-IR spectrum, typically in the range of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid.

C-H Stretch: Aromatic C-H stretching of the thiophene ring is expected above 3000 cm⁻¹, while the vinylic C-H stretch will also appear in this region. vscht.cz

C≡N Stretch: A sharp, strong absorption in the FT-IR spectrum around 2220-2230 cm⁻¹ is indicative of the cyano group.

C=O Stretch: A strong band in the FT-IR spectrum, typically around 1700-1725 cm⁻¹, corresponding to the carbonyl of the carboxylic acid. Conjugation with the C=C double bond may shift this to a slightly lower wavenumber.

C=C Stretch: The stretching vibration of the acrylic C=C double bond and the C=C bonds within the thiophene ring are expected in the 1650-1450 cm⁻¹ region of both FT-IR and Raman spectra.

Thiophene Ring Vibrations: Characteristic ring stretching and bending vibrations of the thiophene moiety would be observed in the fingerprint region of the spectra. iosrjournals.org

The positions and intensities of these bands can be influenced by the molecular conformation and intermolecular interactions, providing a comprehensive picture of the structural and bonding characteristics of this compound.

| Functional Group | Expected Vibrational Frequency (cm⁻¹) | Spectroscopic Technique |

| O-H (Carboxylic Acid) | 3300-2500 (broad) | FT-IR |

| C-H (Thiophene, Vinylic) | >3000 | FT-IR, Raman |

| C≡N (Cyano) | 2230-2220 (sharp, strong) | FT-IR |

| C=O (Carboxylic Acid) | 1725-1700 | FT-IR |

| C=C (Alkene, Thiophene) | 1650-1450 | FT-IR, Raman |

Theoretical and Computational Chemistry Approaches

Computational chemistry provides a powerful lens for examining the properties of this compound at a molecular level, offering insights that complement experimental data.

Quantum chemical methods, particularly Density Functional Theory (DFT), have been employed to investigate the conformational and electronic properties of this compound (TCA), especially in the context of its use in dye-sensitized solar cells. researchgate.net

A relaxed potential energy surface scan performed on a related sensitizer (B1316253) by rotating the C-C bond between the thiophene ring and the cyanoacrylic acid group revealed an activation energy barrier of approximately 13 kcal/mol for both E and Z configurations. researchgate.net These calculations indicate that the planarity of the molecule is a key factor in its stability, which is influenced by the degree of electron delocalization between the thiophene and cyanoacrylic acid components. researchgate.net Furthermore, time-dependent DFT (TD-DFT) calculations can predict vertical excitation energies, which are crucial for understanding the molecule's photophysical properties. researchgate.net

This compound has been successfully developed and utilized as a matrix for Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry. researchgate.netresearchgate.net In this role, its primary function is to co-crystallize with and facilitate the ionization of analyte molecules. Its effectiveness with a broad spectrum of analytes—including lipids, peptides, proteins, saccharides, and polyethylene glycols (PEGs)—demonstrates its versatile interaction capabilities. researchgate.netacs.org

The compound functions as a proton/cation or electron transfer matrix depending on the physicochemical properties of the analyte. researchgate.netacs.org For instance, when analyzing saccharides such as β-cyclodextrin and lactose, it facilitates the formation of sodiated ions. researchgate.net In the analysis of high molecular mass PEGs and proteins, it has shown high signal-to-noise ratios and spectral resolution, often comparable or superior to conventional matrices. researchgate.netresearchgate.net These observed interactions with various model analytes underscore its utility as a versatile matrix, capable of adapting its ionization mechanism to suit a wide range of chemical classes.

The ability of this compound to act as a proton-donating matrix in MALDI is directly related to its gas-phase acidity. The measured gas-phase acidity (ΔG°acid) for this compound is 319.7 kcal/mol. researchgate.net This value indicates it is slightly less acidic than another common MALDI matrix, α-Cyano-4-hydroxycinnamic acid (HCCA), which has a ΔG°acid of 313.2 kcal/mol. researchgate.net

Table 2: Computed and Measured Chemical Properties

| Property | Value | Method | Reference |

|---|---|---|---|

| Rotational Energy Barrier | ~13 kcal/mol | DFT | researchgate.net |

| Gas-Phase Acidity (ΔG°acid) | 319.7 kcal/mol | Experimental (Mass Spectrometry) | researchgate.net |

Applications of 2 Cyano 3 2 Thienyl Acrylic Acid in Advanced Analytical Techniques

Utilization as a Matrix in Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometrydocumentsdelivered.comresearchgate.net

2-Cyano-3-(2-thienyl)acrylic acid (CTA) has emerged as a novel and effective matrix for the analysis of a wide array of analytes using MALDI mass spectrometry. documentsdelivered.com This technique is a cornerstone in analytical chemistry for the sensitive detection of large molecules. The choice of matrix is critical for successful analysis, as it co-crystallizes with the analyte and absorbs the laser energy, facilitating a soft ionization process. CTA has demonstrated its utility for various classes of compounds, including lipids, peptides, proteins, saccharides, natural products, polyethylene (B3416737) glycols (PEGs), and organometallics when operated in positive-ion mode. documentsdelivered.comresearchgate.net Its versatility suggests it can function as a universal matrix, potentially simplifying the analysis of unknown samples by removing the ambiguity associated with selecting a specific matrix for a particular class of analyte. documentsdelivered.com

Performance Characteristics in Positive Ion Mode MALDIdocumentsdelivered.comresearchgate.net

In positive ion mode MALDI, CTA has shown robust performance, effectively ionizing a diverse range of molecules. documentsdelivered.comresearchgate.net Depending on the physicochemical properties of the analyte, CTA can act as a proton/cation or electron transfer matrix. documentsdelivered.comresearchgate.net This flexibility contributes to its broad applicability in mass spectrometry.

Studies have consistently shown that mass spectra obtained using CTA exhibit high signal-to-noise (S/N) ratios and excellent spectral resolutions across various classes of analytes. researchgate.net This superior performance has been noted in comparison to several conventional matrices. researchgate.net For instance, the analysis of high molecular mass proteins and peptides has been successfully achieved with high-quality spectral data. researchgate.net The ability to overcome challenges in the analysis of high molecular mass PEGs, even at low concentrations, further underscores its efficacy. researchgate.net

| Analyte Class | Performance with CTA Matrix |

| Lipids (Fatty Acids) | High signal-to-noise ratio and spectral resolution. researchgate.net |

| Peptides | High signal-to-noise ratio and spectral resolution, with results comparable to HCCA. researchgate.net |

| Proteins | Successful analysis of high molecular mass proteins with high signal-to-noise ratios. researchgate.net |

| Saccharides | Displayed sodiated ions without noticeable fragment ions, similar to HCCA and 2,5-DHB. researchgate.net |

| Polyethylene Glycols (PEGs) | Efficient analysis of high molecular mass PEGs, even at low concentrations. researchgate.net |

| Natural Products (Iridoids) | Effective ionization in positive-ion mode. researchgate.net |

| Organometallics | Successful analysis in positive-ion mode. researchgate.net |

A key advantage of CTA as a MALDI matrix is its ability to produce intact molecular ions with minimal fragmentation. documentsdelivered.com This is particularly crucial for the accurate mass determination of delicate molecules. For example, in the analysis of saccharides such as sugammadex, β-cyclodextrin, maltotriose, and lactose, the resulting mass spectra predominantly displayed sodiated ions ([M+Na]⁺) without significant fragmentation. researchgate.net This "soft" ionization is a desirable characteristic for a MALDI matrix, ensuring that the primary ion observed corresponds to the intact analyte molecule.

Comparative Analysis with Conventional MALDI Matricesdocumentsdelivered.comresearchgate.net

The performance of CTA has been rigorously evaluated against well-established MALDI matrices, providing valuable insights into its relative strengths.

In comparative studies with 2,5-Dihydroxybenzoic acid (2,5-DHB), another common MALDI matrix, CTA has also shown significant advantages. documentsdelivered.comresearchgate.net While the analysis of saccharides with CTA produced results similar to those obtained with 2,5-DHB, CTA generally provides higher signal-to-noise ratios and spectral resolutions for other classes of compounds. researchgate.netresearchgate.net Notably, CTA was found to be a more efficient cation transfer matrix for the analysis of PEGs, allowing for the detection of these polymers at much lower concentrations compared to 2,5-DHB. researchgate.net

Assessment Against Sinapinic Acid (SA) and Dithranol (DT)

When compared to conventional matrices like sinapinic acid (SA) and dithranol (DT), this compound (Thio-CA) exhibits superior performance in several key areas of MALDI mass spectrometry. acs.orgnih.gov Mass spectra obtained using Thio-CA consistently show high signal-to-noise (S/N) ratios and enhanced spectral resolutions for a variety of analytes. acs.orgnih.gov This indicates that Thio-CA is more efficient at transferring energy from the laser to the analyte, resulting in better ionization and detection.

For protein analysis, Thio-CA has been shown to be a more effective matrix than SA. researchgate.net The limits of detection (LODs) for proteins are lower with Thio-CA compared to SA, even when using identical or varying laser fluence thresholds. researchgate.net An interesting practical advantage of Thio-CA is the rapid evaporation time of the sample on the target plate compared to the conventional SA matrix. researchgate.net While SA is commonly used for high-mass proteins, Thio-CA's performance suggests it is a strong alternative. rutgers.edu

Dithranol (DT) is another matrix to which Thio-CA has been compared favorably. acs.orgnih.gov The broad applicability of Thio-CA across different classes of compounds contrasts with the more limited use of matrices like DT. acs.orgacs.org The ability of Thio-CA to effectively analyze a wide range of analytes, from lipids to large polymers, with high-quality spectral data, underscores its advantages over more specialized matrices. acs.orgnih.gov

Broad-Spectrum Analyte Analysis Capabilities

This compound (Thio-CA) has emerged as a versatile and effective matrix for the analysis of a wide array of compounds using MALDI mass spectrometry. acs.orgnih.gov Its utility spans across various classes of analytes, often outperforming or matching the capabilities of more specialized, conventional matrices. acs.orgnih.gov

Characterization of Oligo- and Polysaccharides, Glycoproteins, and Glycolipids

Thio-CA has proven effective in the analysis of saccharides. acs.orgnih.gov It has been successfully used for the screening of various saccharides, including sugammadex, β-cyclodextrin, maltotriose, and lactose. acs.org The resulting mass spectra for these analytes displayed sodiated ions without significant fragmentation, a result comparable to that achieved with conventional matrices like HCCA and 2,5-DHB. acs.org The ability to analyze both small and larger saccharides highlights its utility in glycomics research. researchgate.netacs.org The analysis of glycoproteins and glycolipids, which are crucial in many biological processes, can also be facilitated by Thio-CA due to its broad analyte compatibility. researchgate.net

Analysis of Peptides and Proteins, Including High Molecular Mass and Low Concentration Samples

One of the significant advantages of Thio-CA is its proficiency in the analysis of both peptides and high molecular mass proteins, which often require different matrices. acs.orgnih.govacs.org This avoids the need to switch between matrices when analyzing samples containing both types of molecules. acs.org The mass spectra of peptides analyzed with Thio-CA are comparable to those obtained with the well-established HCCA matrix, showing high signal-to-noise ratios and spectral resolution. acs.orgnih.govresearchgate.net For high molecular mass proteins, Thio-CA has been shown to be highly effective, successfully analyzing proteins that can be challenging for other matrices. acs.orgnih.govacs.org Furthermore, Thio-CA demonstrates excellent sensitivity, enabling the analysis of low concentration protein samples. researchgate.net For instance, it has been observed to facilitate the formation of multicharged ions even at sub-femtomole concentrations of bovine serum albumin (BSA). researchgate.net

Applications in the Analysis of Synthetic Polymers, such as Polyethylene Glycols (PEGs)

Thio-CA has demonstrated exceptional capability in the analysis of synthetic polymers, particularly high molecular mass polyethylene glycols (PEGs). acs.orgnih.govacs.org It has overcome previous difficulties in ionizing PEGs with molecular weights greater than 40 kDa, even at low concentrations. acs.org The resulting mass spectra show oligomer distributions separated by the characteristic repeating unit of PEGs (44 u). researchgate.net The limit of detection for PEGs using Thio-CA is significantly lower than with conventional matrices like 2,4-DHB. researchgate.net This suggests that Thio-CA is a highly efficient cation transfer matrix, making it an excellent choice for the analysis of PEGs. researchgate.net

Detection and Characterization of Lipids and Fatty Acids

The analysis of lipids and fatty acids by MALDI mass spectrometry is another area where Thio-CA shows great promise. acs.orgnih.gov It has been successfully used as a matrix for the analysis of standard lipids such as trilaurin, tripalmitin, and tristearin, with the resulting positive ion MALDI mass spectra showing abundant sodiated ions. acs.org Furthermore, Thio-CA has been applied to the direct analysis of soybean oil, which is primarily composed of saturated and unsaturated triacylglycerols (TAGs). acs.org This demonstrates its utility in the rapid screening of lipids in complex samples. acs.orgacs.org

Utility for Natural Products (e.g., Iridoids) and Organometallic Compounds

Thio-CA has been successfully employed as a MALDI matrix for the analysis of natural products, such as iridoids, and organometallic compounds. acs.orgnih.govacs.org This broadens its applicability to diverse fields of chemical analysis. acs.org The ability to effectively ionize these varied classes of compounds highlights the versatility of Thio-CA, which can act as either a proton or electron/cation transfer matrix depending on the analyte's properties. acs.orgnih.gov This adaptability makes it a valuable tool for the analysis of unknown samples where the choice of an appropriate matrix might otherwise be ambiguous. acs.orgnih.gov

Specialized MALDI Applications and Methodological Advancements

This compound has shown significant promise in specialized MALDI applications that extend beyond routine analysis. Its unique physicochemical properties make it a valuable tool for spatially resolved analysis and for tackling challenging analytes.

Integration in MALDI Imaging Mass Spectrometry for Spatially Resolved Analysis

MALDI Imaging Mass Spectrometry (IMS) is a powerful technique that maps the spatial distribution of molecules within a sample, such as a tissue section, providing a molecular snapshot of biological processes. The choice of matrix is critical in MALDI-IMS, as it influences the ionization efficiency and the quality of the resulting ion images.

While specific, in-depth studies detailing the extensive use of this compound (CTA) in MALDI imaging are still emerging, its inherent properties make it a highly promising candidate for this application. Research has suggested that CTA's ability to act as a universal matrix for a broad spectrum of analytes, including lipids, peptides, and proteins, could provide a more comprehensive profile of the tissue surface in MALDI-imaging experiments. acs.orgresearchgate.net This is a significant advantage as it could reduce the need for multiple matrix depositions to visualize different classes of molecules, thereby streamlining the workflow and preserving the integrity of the tissue sample. The development of a single matrix that can effectively ionize a wide range of biomolecules would eliminate the ambiguity in matrix selection for unknown samples and allow for a more holistic understanding of the molecular landscape of the tissue under investigation. acs.orgresearchgate.net

The effectiveness of a matrix in MALDI-IMS is also dependent on its ability to form a homogenous crystalline layer with the analyte, ensuring consistent ionization across the sample surface. The uniform co-crystallization of CTA with various analytes, as suggested by its performance in conventional MALDI, is a key prerequisite for high-resolution and reliable MALDI imaging.

Coupling with Thin-Layer Chromatography (TLC-MALDI) for Rapid Screening

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective separation technique. When coupled with MALDI-MS, it becomes a powerful tool for the analysis of complex mixtures, allowing for the separation of components on the TLC plate followed by their identification directly from the plate surface. This combination, known as TLC-MALDI, is particularly useful for the rapid screening of lipids, natural products, and other small molecules. researchgate.net

The broad applicability of this compound as a MALDI matrix makes it an excellent candidate for TLC-MALDI applications. After the chromatographic separation on the TLC plate, a solution of CTA can be sprayed or deposited onto the plate. The matrix then co-crystallizes with the separated analytes, allowing for subsequent MALDI-MS analysis of each spot. This approach enables the rapid identification of compounds without the need for their elution from the plate, saving time and reducing the risk of sample loss or degradation. The ability of CTA to effectively ionize a wide range of compounds, including lipids and natural products, aligns well with the typical analytes separated by TLC. acs.orgresearchgate.netresearchgate.net

Overcoming Challenges in the Analysis of High Molecular Mass Analytes

The analysis of high molecular mass analytes, such as proteins and synthetic polymers, by MALDI-MS can be challenging. These molecules often require higher laser energies for desorption and ionization, which can lead to fragmentation. Furthermore, their large size can make efficient ionization difficult with conventional matrices.

This compound has demonstrated remarkable efficacy in overcoming these challenges. acs.orgresearchgate.net It has been successfully employed as a matrix for the analysis of high molecular mass proteins and polyethylene glycols (PEGs) even at low concentrations. acs.orgresearchgate.net For instance, studies have shown that CTA can be used to analyze proteins with molecular weights in the tens of kilodaltons, yielding mass spectra with high signal-to-noise ratios and good resolution. acs.orgresearchgate.net

One of the key advantages of CTA in this context is its ability to act as both a proton and cation transfer matrix, depending on the physicochemical properties of the analyte. acs.orgresearchgate.net This versatility allows it to effectively ionize a broader range of high molecular weight compounds compared to more specialized matrices. The table below summarizes the successful analysis of various high molecular mass analytes using CTA as the MALDI matrix.

| Analyte Class | Specific Analyte | Molecular Weight (Da) | Key Finding | Reference |

| Proteins | Lysozyme | ~14,300 | Successful analysis with high signal-to-noise ratio. | researchgate.net |

| Proteins | Bovine Serum Albumin (BSA) | ~66,500 | Successful analysis at femtomole concentrations. | researchgate.net |

| Proteins | Aminopeptidase N | ~96,000 | Successful analysis with CTA showing comparable or better performance than standard matrices. | researchgate.net |

| Synthetic Polymers | Polyethylene Glycol (PEG) | Up to 40,000 | Overcame difficulties in the analysis of high molecular mass PEGs. | acs.orgresearchgate.net |

These findings underscore the potential of CTA to facilitate the characterization of large and complex molecules, which is crucial in fields such as proteomics and polymer science.

Exploration of Potential Applications in Other Advanced Spectroscopic or Chromatographic Methods

While this compound has firmly established its utility as a MALDI matrix, its application in other advanced spectroscopic or chromatographic methods is not yet extensively documented in scientific literature. Its chemical structure, featuring a thiophene (B33073) ring, a cyano group, and a carboxylic acid function, imparts specific electronic and chemical properties that could potentially be exploited in other analytical contexts.

The conjugated system in CTA, which is responsible for its strong absorption in the UV region (a key property for a MALDI matrix), could also make it a candidate for use as a chromophore or a derivatizing agent in UV-Vis spectroscopy or high-performance liquid chromatography (HPLC) with UV detection. Derivatization of analytes lacking a chromophore with a molecule like CTA could enhance their detection sensitivity.

In the realm of chromatography, the carboxylic acid group offers a site for chemical modification, which could be used to attach CTA to a stationary phase for affinity chromatography or to create a novel ion-exchange material. However, specific research demonstrating these applications is currently lacking. The primary focus of the scientific community has been on leveraging its unique properties for the advancement of MALDI-MS techniques. Further research is warranted to explore the full potential of this versatile compound in other areas of analytical science.

Structure Activity Relationships and Mechanistic Investigations of 2 Cyano 3 2 Thienyl Acrylic Acid

Influence of Substitutions on the Thienyl Moiety on Matrix Performance and Selectivity

While specific research on substitutions on the thienyl ring of 2-Cyano-3-(2-thienyl)acrylic acid is not extensively documented, the principles of how substituents affect the performance of aromatic MALDI matrices can be inferred from studies on analogous compounds, such as derivatives of α-cyano-4-hydroxycinnamic acid (CHCA). The electronic nature of substituents—whether they are electron-donating or electron-withdrawing—plays a pivotal role in modulating the matrix's proton affinity, its ability to absorb laser energy, and its interaction with the analyte.

Electron-withdrawing groups, such as nitro or halo groups, when attached to the aromatic ring of a MALDI matrix, tend to decrease the proton affinity of the matrix. A lower proton affinity can enhance the efficiency of proton transfer to the analyte, potentially leading to increased ion yields, especially for analytes that are not strongly basic. For instance, the introduction of a chlorine atom to CHCA to form 4-chloro-α-cyanocinnamic acid (ClCCA) has been shown to improve sensitivity and reduce the bias for arginine-containing peptides. nih.gov

Based on these principles, the following table outlines the expected influence of hypothetical substitutions on the thienyl moiety of CTA:

| Substituent Type | Example Substituents | Expected Effect on Thienyl Ring | Predicted Impact on MALDI Matrix Performance |

| Electron-Withdrawing | -NO₂, -Cl, -Br, -CF₃ | Decreases electron density of the ring | Lower proton affinity, potentially enhanced proton transfer to a wider range of analytes, improved sensitivity for certain peptides. |

| Electron-Donating | -OCH₃, -NH₂, -CH₃ | Increases electron density of the ring | Higher proton affinity, may be more selective for easily protonated analytes, potentially stronger matrix-analyte adhesion. |

Role of the Cyano Group in the Ionization Efficiency and Specificity

The cyano (-C≡N) group is a critical functional component in many successful MALDI matrices, including this compound. Its strong electron-withdrawing nature and its ability to participate in hydrogen bonding and charge stabilization are key to its effectiveness.

The primary roles of the cyano group in enhancing ionization efficiency and specificity are:

Increased Acidity: The electron-withdrawing effect of the cyano group increases the acidity of the carboxylic acid proton. This facilitates the transfer of a proton from the matrix to the analyte, a fundamental step in the ionization of many biomolecules in positive-ion MALDI.

Enhanced UV Absorption: The cyano group, in conjugation with the acrylic acid and the thienyl ring, contributes to the chromophore system of the molecule. This allows for efficient absorption of laser energy at wavelengths commonly used in MALDI instruments (e.g., 337 nm from a nitrogen laser or 349 nm from a Nd:YAG laser). Efficient energy absorption is crucial for the desorption and ionization of the analyte.

Stabilization of Matrix-Related Ions: The cyano group can help to stabilize the matrix in the gas phase after it has donated a proton, preventing it from interfering with the analyte signals.

Promotion of Co-crystallization: The polarity and hydrogen bonding capability of the cyano group can influence the co-crystallization process with the analyte, leading to the formation of a homogenous solid solution. This is essential for reproducible and sensitive MALDI analysis.

Correlation between Acidic Properties and Matrix Efficacy

The efficacy of an acidic MALDI matrix is strongly correlated with its gas-phase acidity. Gas-phase acidity (ΔG°acid) is a measure of the free energy change associated with the deprotonation of a molecule in the gas phase. A lower ΔG°acid value indicates a stronger acid. For a matrix to be effective, it should readily donate a proton to the analyte in the gas phase.

This compound (CTA) has a measured gas-phase acidity (ΔG°acid) of 319.7 kcal/mol. researchgate.net This value is slightly less acidic (i.e., a higher ΔG°acid value) than that of the commonly used matrix α-cyano-4-hydroxycinnamic acid (HCCA), which has a ΔG°acid of 313.2 kcal/mol. researchgate.net

| Compound | Abbreviation | Gas-Phase Acidity (ΔG°acid) (kcal/mol) |

| This compound | CTA | 319.7 researchgate.net |

| α-Cyano-4-hydroxycinnamic acid | HCCA | 313.2 researchgate.net |

Elucidation of Proton, Cation, and Electron Transfer Mechanisms in Matrix-Assisted Ionization Processes

The versatility of this compound as a MALDI matrix stems from its ability to facilitate ionization through multiple mechanisms, depending on the physicochemical properties of the analyte. nih.govresearchgate.net The primary ionization pathways involving CTA are proton transfer, cation transfer, and electron transfer.

Proton Transfer: For analytes with a sufficiently high proton affinity, such as peptides and proteins, the dominant ionization mechanism is proton transfer. In the MALDI plume, the excited CTA molecule donates a proton from its carboxylic acid group to the analyte (A), resulting in the formation of a protonated analyte ion [A+H]⁺.

Cation Transfer: CTA has also been shown to be an efficient matrix for the analysis of compounds that readily form adducts with alkali metal ions, such as polyethylene (B3416737) glycols (PEGs) and certain saccharides. researchgate.net In this mechanism, a cation (e.g., Na⁺ or K⁺), often present as an impurity or intentionally added, attaches to the analyte. The role of the matrix is to facilitate the desorption of the analyte-cation complex into the gas phase, resulting in ions such as [A+Na]⁺. The ability of CTA to effectively promote cationization makes it a valuable tool for the analysis of synthetic polymers. researchgate.net

Electron Transfer: For some classes of compounds, particularly those that are relatively nonpolar and have a low ionization energy, electron transfer can be a significant ionization pathway. In this process, the laser irradiation can cause the CTA matrix to lose an electron, forming a radical cation [M]⁺•. This radical cation can then transfer its charge to an analyte molecule, resulting in the formation of an analyte radical cation [A]⁺•. Evidence for this mechanism comes from the observation of matrix radical cations in the mass spectrum of CTA alone. researchgate.net

The ability of CTA to operate through these different ionization channels is a key reason for its broad applicability in MALDI-MS, allowing for the analysis of a diverse range of chemical compounds. nih.govresearchgate.net

Future Research Directions and Emerging Opportunities for 2 Cyano 3 2 Thienyl Acrylic Acid

Design and Synthesis of Novel 2-Cyano-3-(2-thienyl)acrylic Acid Analogues with Enhanced Performance Characteristics

A key area of future investigation lies in the rational design and synthesis of novel analogues of this compound. The goal is to develop new matrix materials with improved properties, such as enhanced ionization efficiency, reduced background interference, and tailored functionality for specific classes of analytes.

One approach involves modifying the core structure of CTA to fine-tune its electronic and physical properties. For instance, the introduction of electron-donating or electron-withdrawing groups onto the thiophene (B33073) ring or the acrylic acid backbone could significantly impact the matrix's ability to absorb laser energy and facilitate analyte ionization. semanticscholar.org Research into other cyanoacrylic acid derivatives has shown that such modifications can lead to matrices with superior performance for the analysis of lipids and other small molecules. semanticscholar.org

A systematic study of structure-property relationships will be crucial in this endeavor. By synthesizing a library of CTA analogues and evaluating their performance in MALDI-MS, researchers can identify key structural features that govern matrix efficiency. This knowledge will enable the development of highly specialized matrices for challenging analytical applications.

Table 1: Potential Modifications for Novel CTA Analogues

| Modification Strategy | Target Property Enhancement | Rationale |

| Introduction of electron-donating/-withdrawing groups | Ionization efficiency, Analyte specificity | Alters the proton affinity and electronic properties of the matrix. semanticscholar.org |

| Extension of the conjugated system | Absorption wavelength, Energy transfer | Shifts the UV absorption maximum and can improve energy transfer to the analyte. semanticscholar.org |

| Alteration of the acidic functionality | Solubility, Co-crystallization | Modifies the solubility of the matrix and its interaction with the analyte. |

| Introduction of reactive functional groups | Derivatization, Selective ionization | Enables covalent labeling of specific analytes for enhanced detection. researchgate.net |

Investigation of Alternative Ionization Mechanisms and Their Analytical Utility

While the primary ionization mechanisms in MALDI are generally understood to involve proton transfer and cationization, the specific pathways at play with this compound for different analyte classes are not fully elucidated. acs.orgshimadzu.com Future research should focus on a more detailed investigation of these mechanisms to harness them for improved analytical utility.

Studies have shown that CTA can act as both a proton/cation transfer matrix and an electron transfer matrix depending on the physicochemical properties of the analyte. researchgate.netacs.org A deeper understanding of what governs this switch could lead to the development of methods that favor a specific ionization pathway, thereby enhancing the sensitivity and selectivity for a particular analyte.

Exploring the role of gas-phase protonation versus the "lucky survivor" model for different analytes when using CTA as a matrix could provide valuable insights. shimadzu.com The pH of the sample preparation and the gas-phase basicity of the analyte are known to be critical factors. shimadzu.comresearchgate.net Systematic studies varying these parameters could reveal optimal conditions for the analysis of various compound classes.

Furthermore, the potential for CTA to participate in or facilitate photochemical reactions during the MALDI process warrants investigation. Understanding these processes could open up new avenues for analyte derivatization or selective ionization, further expanding the analytical toolbox.

Integration with Advanced Sample Preparation Techniques for Complex Biological and Chemical Samples

The effectiveness of any MALDI matrix is intrinsically linked to the sample preparation method. The integration of this compound with advanced sample preparation techniques is a critical area for future development to tackle the analysis of increasingly complex samples.

Techniques such as automated spotting and the use of microfluidic devices can improve the reproducibility and throughput of MALDI analysis with CTA. These methods can lead to more homogeneous crystal formation, which is crucial for obtaining high-quality mass spectra.

For the analysis of complex biological tissues, the combination of CTA with techniques like tissue fixation and embedding protocols needs to be optimized. This will be particularly important for advancing the field of MALDI imaging, where CTA has shown promise in providing a comprehensive profile of the tissue surface. researchgate.netacs.org

Furthermore, exploring novel solvent systems and additives for the CTA matrix solution could lead to improved co-crystallization with a wider range of analytes. This is especially relevant for compounds that are difficult to analyze with standard preparation methods.

Exploration of Applications in Niche Analytical Challenges and Emerging Fields

While this compound has demonstrated broad utility, its application to specific, challenging analytical problems and in emerging scientific fields represents a significant growth area.

One such area is the analysis of low molecular weight compounds, which is often hampered by matrix-related background ions. researchgate.net Further optimization of CTA and sample preparation methods could lead to improved performance in the low-mass range, making it a valuable tool for metabolomics and lipidomics.

Another emerging application is in the field of materials science for the characterization of synthetic polymers and organometallics. researchgate.netresearchgate.net CTA has already shown potential for the analysis of polyethylene (B3416737) glycols (PEGs), and further research could extend its applicability to a wider range of polymeric materials. researchgate.net

The use of CTA in MALDI imaging for the spatial analysis of molecules in biological tissues is a particularly exciting frontier. researchgate.netacs.org Future work could focus on developing quantitative MALDI imaging methods using CTA, which would have a significant impact on fields such as pharmacology and clinical diagnostics.

Development of Predictive Theoretical Models for De Novo Matrix Design Based on Compound Properties

A long-term goal in the field of MALDI-MS is the development of predictive theoretical models that can guide the de novo design of new matrices. While the empirical approach to matrix discovery has been successful, a more rational, theory-driven approach would accelerate progress significantly.

Future research could focus on developing computational models that can predict the performance of a potential matrix based on its chemical structure and physicochemical properties. These models could incorporate parameters such as proton affinity, gas-phase acidity, and UV absorption characteristics. researchgate.netresearchgate.net

Design of Experiments (DoE) and Quantitative Structure-Activity Relationship (QSAR) studies could be powerful tools in this endeavor. frontiersin.orgnih.gov By systematically varying the structural features of a series of compounds, including analogues of this compound, and correlating these changes with their MALDI performance, it may be possible to build robust predictive models.

Ultimately, the development of such models would enable the in-silico screening of vast chemical libraries to identify promising new matrix candidates, revolutionizing the way new MALDI matrices are discovered and developed.

Q & A

Q. What are the recommended synthetic strategies for preparing CTA and its derivatives?

CTA derivatives are synthesized via multi-step organic reactions. A common approach involves Knoevenagel condensation between 2-thienyl aldehydes and cyanoacetic acid under acidic catalysis (e.g., acetic acid/piperidine). For complex derivatives like 2,3-diphenylquinoxaline analogs, Suzuki-Miyaura cross-coupling introduces thiophene moieties, followed by cyanoacrylic acid conjugation. Critical parameters include strict stoichiometric control (1:1.2 aldehyde-to-cyanoacetic acid ratio) and purification via silica gel chromatography (dichloromethane/methanol eluent) . Commercial building blocks, such as 4-methoxyphenyl precursors, are available from suppliers like Enamine Ltd .

Q. How is CTA optimized as a MALDI matrix for diverse analyte detection?

CTA is applied via sublimation (0.5–1.0 mg/cm² under 10⁻³ mbar vacuum) for uniform deposition. Key optimization parameters:

- Laser energy : 20–25% of maximum Nd:YAG output (355 nm)

- Detection range : 500–1000 Da in positive-ion mode

- Matrix-to-analyte ratio : 1:50 (w/w) for lipids and saccharides CTA outperforms 1,5-diaminonaphthalene (DAN) with 2× higher signal-to-noise ratio for iridoids and detection limits of 10 fmol/spot .

Advanced Research Questions

Q. What methodological considerations are critical when designing CTA derivatives for organic solar cells?

Design focuses on electronic structure tuning:

- Donor-acceptor engineering : Attach electron-rich groups (e.g., carbazole) to the thienyl moiety while retaining cyanoacrylic acid as the acceptor .

- Computational screening : Use B3LYP/6-31G* DFT to calculate:

| Parameter | Target Range |

|---|---|

| HOMO-LUMO gap | 2.0–2.5 eV |

| ΔG_inject | < -0.6 eV |

| Experimental validation includes UV-Vis (380–550 nm absorption) and cyclic voltammetry (oxidation potentials < -5.8 eV) . |

Q. Which experimental techniques determine thermodynamic properties of CTA derivatives?

Adiabatic vacuum calorimetry (TAU-10 system) measures heat capacity (Cp) across 78–370 K. For crystalline derivatives:

Q. How do combined spectroscopic and topological analyses (AIM/NBO) elucidate CTA’s reactivity?

A multi-technique approach includes:

- FT-IR/Raman : Identify ν(C≡N) at 2220 cm⁻¹ and ν(C=O) at 1705 cm⁻¹

- AIM analysis : ∇²ρ(r) > 0 at bond critical points (closed-shell interactions)

- NBO : Hyperconjugation stabilization > 15 kcal/mol (LP(O)→σ*(C-N))

- HOMO-LUMO : Charge transfer from thienyl (HOMO) to cyanoacrylate (LUMO) This reveals nucleophilic attack at the β-carbon (activation energy: 45 kJ/mol) .

Q. What role does the cyanoacrylic acid group play in dye-sensitized solar cells (DSSCs)?

The group functions as:

Q. How to select DFT functionals for predicting optoelectronic properties?

Hybrid functionals with exact exchange (e.g., B3LYP, 20% HF) outperform pure GGA:

| Functional | HOMO Error (eV) | LUMO Error (eV) |

|---|---|---|

| B3LYP | ±0.2 | ±0.3 |

| PBE | ±0.5 | ±0.6 |

| B3LYP reproduces experimental UV-Vis λ_max within ±10 nm . |

Methodological Insights

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.